molecular formula C14H9ClN4O2 B2649710 8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide CAS No. 950246-86-3

8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide

Cat. No.: B2649710
CAS No.: 950246-86-3
M. Wt: 300.7
InChI Key: QYLYMTPGWZQARE-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloroquinoline and pyrimidine-2-amine.

    Condensation Reaction: The 8-chloroquinoline undergoes a condensation reaction with pyrimidine-2-amine in the presence of a suitable catalyst and solvent, such as tetrahydrofuran.

    Hydrolysis and Cyclization: The resulting intermediate is then subjected to hydrolysis and cyclization to form the desired quinoline derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production capabilities.

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with hydroxyl and amino groups.

    Camptothecin: A quinoline alkaloid with anticancer properties.

Uniqueness

8-chloro-4-hydroxy-N-(pyrimidin-2-yl)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-chloro-4-oxo-N-pyrimidin-2-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2/c15-10-4-1-3-8-11(10)18-7-9(12(8)20)13(21)19-14-16-5-2-6-17-14/h1-7H,(H,18,20)(H,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLYMTPGWZQARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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